2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, fluorobenzoyl, and fluorophenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro and Fluorobenzoyl Groups: The chloro and fluorobenzoyl groups can be introduced through electrophilic aromatic substitution reactions. This step often requires the use of reagents such as chlorinating agents (e.g., thionyl chloride) and fluorobenzoyl chloride.
Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluorobenzoyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of hydroquinoline derivatives.
Scientific Research Applications
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-chloro-3-(4-chlorobenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-chlorophenyl)acetamide
- 2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide lies in the presence of both chloro and fluorobenzoyl groups, which impart distinct chemical properties and reactivity. This compound’s specific substitution pattern enhances its potential biological activity and makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF2N2O3/c25-15-3-10-21-19(11-15)24(32)20(23(31)14-1-4-16(26)5-2-14)12-29(21)13-22(30)28-18-8-6-17(27)7-9-18/h1-12H,13H2,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHXNMVLUXKYGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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